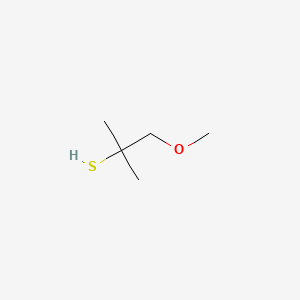
1-Methoxy-2-methylpropane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-methylpropane-2-thiol is an organic compound with the molecular formula C5H12OS. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. This compound is known for its distinctive odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methoxy-2-methylpropane-2-thiol can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-propanethiol with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-2-methylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the –SH group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiols.
Applications De Recherche Scientifique
1-Methoxy-2-methylpropane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in studies involving thiol-based biochemistry and enzymatic reactions.
Industry: It is used in the production of specialty chemicals and as an odorant in natural gas.
Mécanisme D'action
The mechanism of action of 1-methoxy-2-methylpropane-2-thiol involves its thiol group, which can participate in various chemical reactions. The sulfur atom in the thiol group can form bonds with other atoms, making it a versatile reagent in organic synthesis. The compound can also act as a nucleophile, attacking electrophilic centers in other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-propanethiol: Similar in structure but lacks the methoxy group.
1-Methoxy-2-methylpropane: Similar but lacks the thiol group.
2-Methoxy-2-methylpropane: Similar but lacks the thiol group.
Uniqueness
1-Methoxy-2-methylpropane-2-thiol is unique due to the presence of both a methoxy group and a thiol group in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds.
Propriétés
Formule moléculaire |
C5H12OS |
|---|---|
Poids moléculaire |
120.22 g/mol |
Nom IUPAC |
1-methoxy-2-methylpropane-2-thiol |
InChI |
InChI=1S/C5H12OS/c1-5(2,7)4-6-3/h7H,4H2,1-3H3 |
Clé InChI |
DHFHGOKLDMFWOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)


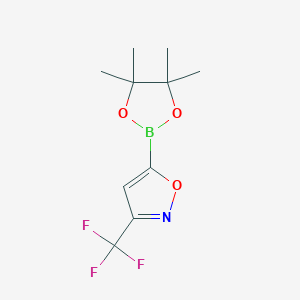
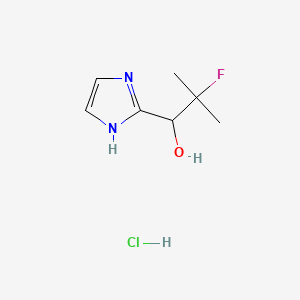
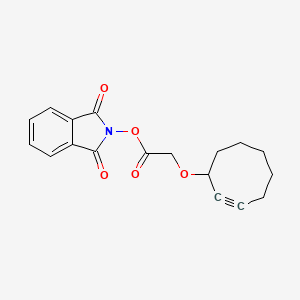
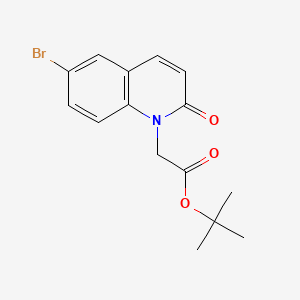


![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
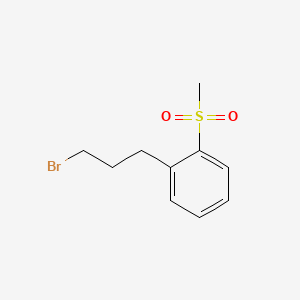
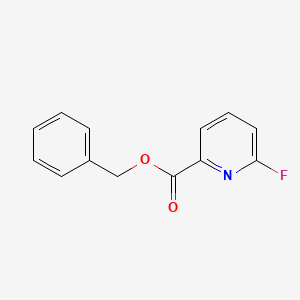
![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
